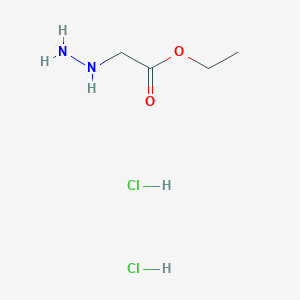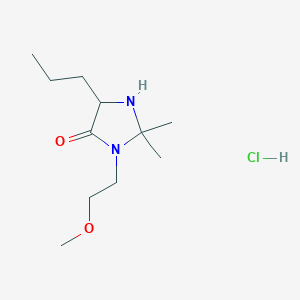
3-(2-Methoxyethyl)-2,2-dimethyl-5-propylimidazolidin-4-one hydrochloride
描述
This would involve identifying the compound’s chemical structure, functional groups, and potential uses based on its structure and properties.
Synthesis Analysis
This would involve outlining the steps and conditions necessary to synthesize the compound from readily available starting materials.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying how the compound reacts with other chemicals. This could include looking at reaction mechanisms, reaction rates, and the conditions necessary for the reaction to occur.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.科学研究应用
Antibacterial Effects
Research has also shown that certain derivatives of 3-(2-Methoxyethyl)-2,2-dimethyl-5-propylimidazolidin-4-one hydrochloride have notable antibacterial effects. Synthesized derivatives of this compound have been evaluated for their antibacterial properties, demonstrating effectiveness against various bacterial strains. This highlights the potential of this compound and its derivatives in the development of new antibacterial agents, which could be particularly relevant in the field of medical research and pharmaceuticals (Tavman et al., 2009).
Molecular Structures and Photophysical Properties
Moreover, the compound and its derivatives have been a subject of study in the context of understanding their molecular structures and photophysical properties. These studies are crucial in the field of material sciences and could lead to the development of new materials with specific optical or electronic properties. For instance, the structural chemistry of related compounds has been analyzed to understand their molecular architecture and potential applications in designing novel materials or chemical sensors (Zheng et al., 2013).
安全和危害
This would involve looking at the compound’s toxicity, potential health effects, and safety precautions that should be taken when handling the compound.
未来方向
This would involve discussing potential areas of future research. This could include potential uses for the compound, questions that remain about the compound’s properties or behavior, and how further research could address these questions.
Please note that this is a general outline and the specific details would depend on the specific compound being analyzed. For a detailed analysis of a specific compound, I would recommend consulting a chemistry textbook, scientific literature, or a qualified chemist.
属性
IUPAC Name |
3-(2-methoxyethyl)-2,2-dimethyl-5-propylimidazolidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-5-6-9-10(14)13(7-8-15-4)11(2,3)12-9;/h9,12H,5-8H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHNKBPPQPDILN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N(C(N1)(C)C)CCOC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyethyl)-2,2-dimethyl-5-propylimidazolidin-4-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



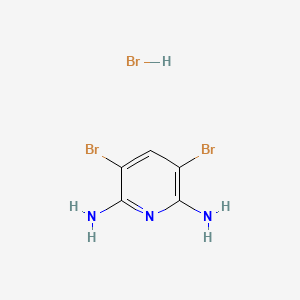
![Benzyl N-[2-[3,5-dihydroxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]oxan-2-yl]oxy-3,4-dihydroxy-5-(phenylmethoxycarbonylamino)cyclohexyl]-N-ethylcarbamate](/img/structure/B1436082.png)


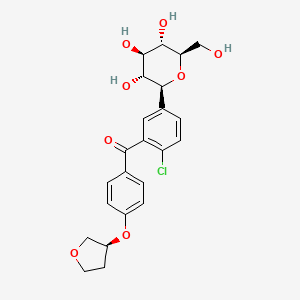



![[(1R,4R)-7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B1436095.png)
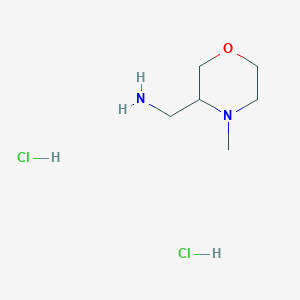
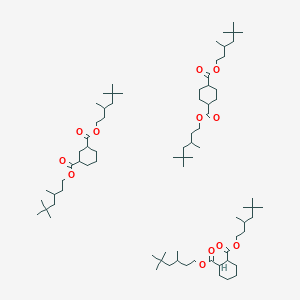

![7-Oxaspiro[3.5]nonan-2-amine hydrochloride](/img/structure/B1436101.png)
